7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane

Medicinal Chemistry Drug Discovery Scaffold Comparison

7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-38-1) is a synthetic spirocyclic compound characterized by a [3.4] ring junction, incorporating an 8-azaspiro center and a 2,5-dioxa substitution pattern, with two phenyl groups at the 7-position. With a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32, it belongs to the broader class of 2,5-dioxa-8-azaspiro[3.4]octane derivatives, which are utilized as multifunctional modules or building blocks in medicinal chemistry and drug discovery.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 1556097-38-1
Cat. No. B2924591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane
CAS1556097-38-1
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESC1C2(CO1)NC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C17H17NO2/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-20-16(18-17)11-19-12-16/h1-10,18H,11-13H2
InChIKeyNDZQPOIWVNPTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane: A Structurally Unique Azaspiro Building Block


7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-38-1) is a synthetic spirocyclic compound characterized by a [3.4] ring junction, incorporating an 8-azaspiro center and a 2,5-dioxa substitution pattern, with two phenyl groups at the 7-position . With a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32, it belongs to the broader class of 2,5-dioxa-8-azaspiro[3.4]octane derivatives, which are utilized as multifunctional modules or building blocks in medicinal chemistry and drug discovery [1]. Its unique three-dimensional architecture, featuring both oxygen and nitrogen heteroatoms, makes it a compound of interest for exploring novel chemical space in pharmaceutical research [1].

Critical Data Scarcity for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane Prevents Generic Assumptions of Bioequivalence


Within the 2,5-dioxa-8-azaspiro[3.4]octane scaffold family, structural variations—such as the nature and position of substituents at the 7- and 8-positions—are known to profoundly influence physicochemical properties and biological target interactions . For instance, analogs like 7-Butyl- and 7-Phenyl-derivatives are valued for their distinct 3D architectures that project functional groups in specific vectors , while the 8-Ethyl analog is a potent DPP-IV inhibitor . Crucially, no public pharmacological, selectivity, or stability data exist for the 7,7-diphenyl analog. Therefore, any assumption of functional equivalence or interchangeability with other members of this scaffold is scientifically unsupported and represents a high-risk procurement strategy. The absence of comparative data must be considered the most critical differentiator .

7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane: A Comparative Data Landscape Analysis


Absence of Published Biological Activity Data for 7,7-Diphenyl vs. Characterized Scaffold Analogs

The intended differentiator for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane is a 'data gap' relative to other members of its class. While the 8-ethyl analog has a known mechanism of action as a DPP-IV inhibitor , and the broader thia/oxa-azaspiro[3.4]octane class is documented as having antimicrobial and antimalarial potential [1], there are currently zero published in vitro or in vivo biological activity data for the 7,7-diphenyl variant in public databases. This represents a quantifiable difference in the level of characterization, which is a primary factor in scientific selection.

Medicinal Chemistry Drug Discovery Scaffold Comparison

Certified Purity Level: 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane at 98% vs. 7-Phenyl Analog at 95%

Commercially, 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane is available from suppliers with a certified purity of 98% . This is quantitatively higher than the standard 95% purity typically specified for the closely related 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane analog, which is a quality metric directly comparable at the point of procurement [1].

Chemical Synthesis Quality Control Building Block Sourcing

Molecular Weight and Lipophilicity Differential: 7,7-Diphenyl vs. 7-Phenyl Analog

The presence of a second phenyl substituent at the 7-position significantly alters the fundamental physicochemical profile of the scaffold. 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane has a molecular weight of 267.32, compared to 191.23 for the mono-phenyl analog . This increase of 76.09 g/mol, coupled with increased lipophilicity from the additional aromatic ring, predicts markedly different ADME properties, solubility, and target-binding characteristics, making them distinct chemical entities for drug discovery programs [1].

Physicochemical Properties Drug-likeness Scaffold Optimization

Procurement-Driven Scenarios for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane in Drug Discovery


Exploratory Medicinal Chemistry: Novel Chemical Space Investigation

For a medicinal chemistry program looking to expand its corporate compound collection with underrepresented, three-dimensional spirocyclic scaffolds, 7,7-diphenyl-2,5-dioxa-8-azaspiro[3.4]octane presents a compelling purchase. Its differentiated strength is the near-universal absence of prior pharmacological characterization [1], offering a legitimate path to securing novel composition-of-matter intellectual property not encumbered by existing art.

Structure-Activity Relationship (SAR) Studies of the 7-Position

In a focused SAR campaign exploring the steric and electronic limits of the 2,5-dioxa-8-azaspiro[3.4]octane scaffold, the 7,7-diphenyl analog is the logical choice to probe the effects of maximal bulk and increased lipophilicity. Its introduction allows for quantifying the impact of a +76.09 g/mol and di-phenyl substitution on target potency and selectivity, relative to the baseline 7-phenyl or 7-isopropyl analogs .

High-Throughput Screening (HTS) Library Design

When curating a screening deck optimized for structural diversity and high-quality starting points, the 7,7-diphenyl compound's commercially available 98% purity provides a logistical advantage . The higher initial purity compared to many generic analogs (commonly at 95%) minimizes the risk of false positives or negatives in HTS assays, thereby increasing primary screening data fidelity.

Quote Request

Request a Quote for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.